5-Methyl-N-(2-(Trifluormethyl)phenyl)isoxazol-4-carboxamid

Übersicht

Beschreibung

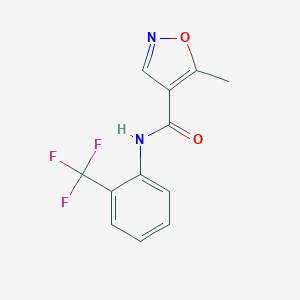

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is often used as a pharmaceutical impurity standard and has been studied for its potential therapeutic properties .

Wissenschaftliche Forschungsanwendungen

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of pharmaceutical impurities.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including autoimmune disorders and cancer.

Industry: It is used in the development of new pharmaceuticals and as a building block for the synthesis of more complex molecules

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .

Mode of Action

The compound achieves its effects by inhibiting DHODH . This inhibition disrupts the synthesis of pyrimidine nucleotides, thereby affecting DNA and RNA synthesis. As a result, it inhibits the proliferation of T-cells .

Biochemical Pathways

The inhibition of DHODH affects the pyrimidine synthesis pathway . This disruption leads to a decrease in the production of uridine monophosphate, a key component of RNA and DNA. The downstream effect of this is a reduction in T-cell proliferation, which plays a crucial role in immune response .

Result of Action

The primary result of the action of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is the inhibition of T-cell proliferation . This can lead to an overall decrease in immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells, such as in autoimmune diseases.

Vorbereitungsmethoden

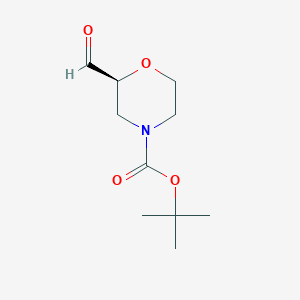

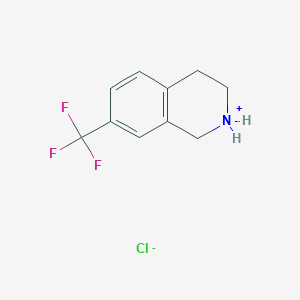

The synthesis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide typically involves the reaction of 5-methylisoxazole-4-carboxylic acid with 2-(trifluoromethyl)aniline. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

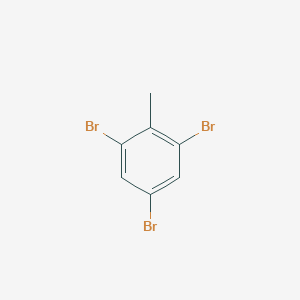

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide can be compared with other similar compounds, such as:

Leflunomide: A well-known immunosuppressive drug used in the treatment of rheumatoid arthritis. Both compounds share a similar isoxazole core structure but differ in their substituents and specific biological activities.

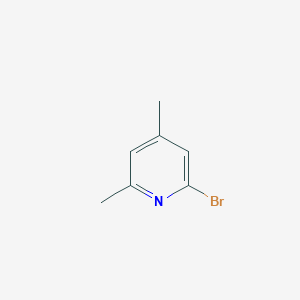

Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.

The uniqueness of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

IUPAC Name |

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-8(6-16-19-7)11(18)17-10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXKBPYJTFTQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347596 | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403564-06-6 | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403564066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-N-(2-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N207Y4RLU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key structural features of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide?

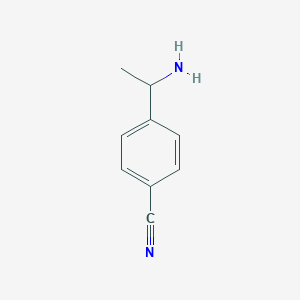

A1: 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide is an organic compound characterized by a central isoxazole ring. It has a methyl group attached to the 5th position of the isoxazole ring, a carboxamide group at the 4th position, and a 2-(trifluoromethyl)phenyl group attached to the nitrogen of the carboxamide.

Q2: How does the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide influence its solid-state packing?

A2: In the crystal lattice, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide molecules interact via N—H⋯O hydrogen bonds. The hydrogen bond donor is the amide N-H group, and the acceptor is the carbonyl oxygen of the carboxamide group on an adjacent molecule. This interaction leads to the formation of supramolecular chains that extend along the c-axis of the crystal lattice [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.